molecular formula C29H34O11 B15091139 19-Hydroxy-10-deacetylbaccatinIII

19-Hydroxy-10-deacetylbaccatinIII

Cat. No.: B15091139
M. Wt: 558.6 g/mol
InChI Key: HALOPRXVBVZSAC-UHFFFAOYSA-N
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Description

19-Hydroxy-10-deacetylbaccatin III is a taxane diterpenoid compound derived from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel, a well-known anticancer drug. This compound exhibits potential antitumor activity and has been studied for its cytotoxic effects on various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxy-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III as a substrate, which undergoes hydroxylation to introduce the hydroxyl group at the 19th position .

Industrial Production Methods: Industrial production of 19-Hydroxy-10-deacetylbaccatin III often relies on biotransformation processes. For example, whole-cell biotransformation using microbial strains expressing specific enzymes can convert 10-deacetylbaccatin III to 19-Hydroxy-10-deacetylbaccatin III. This method is preferred due to its eco-friendly nature and higher efficiency compared to traditional chemical synthesis .

Types of Reactions:

    Oxidation: 19-Hydroxy-10-deacetylbaccatin III can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of 19-Hydroxy-10-deacetylbaccatin III, each with distinct biological activities .

Scientific Research Applications

19-Hydroxy-10-deacetylbaccatin III has several scientific research applications:

Mechanism of Action

The mechanism of action of 19-Hydroxy-10-deacetylbaccatin III involves its interaction with microtubules, similar to paclitaxel. It stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is crucial for its antitumor activity .

Comparison with Similar Compounds

    10-Deacetylbaccatin III: A precursor in the synthesis of 19-Hydroxy-10-deacetylbaccatin III.

    Baccatin III: Another intermediate in the biosynthesis of paclitaxel.

    Paclitaxel: The final product in the biosynthesis pathway, widely used as an anticancer drug.

Uniqueness: 19-Hydroxy-10-deacetylbaccatin III is unique due to its specific hydroxylation at the 19th position, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of various taxane derivatives .

Properties

Molecular Formula

C29H34O11

Molecular Weight

558.6 g/mol

IUPAC Name

[4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3

InChI Key

HALOPRXVBVZSAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O

Origin of Product

United States

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